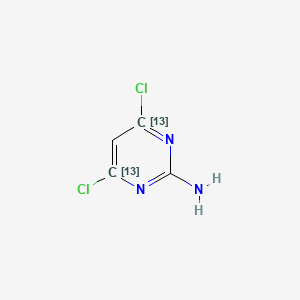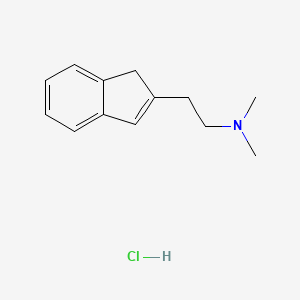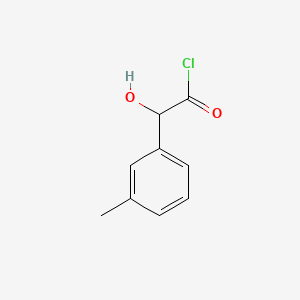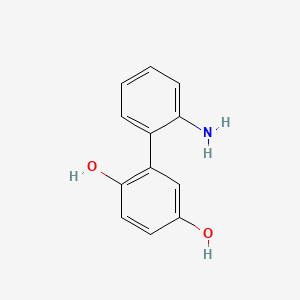
(o-Aminophenyl)-hydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(o-Aminophenyl)-hydroquinone is an organic compound characterized by the presence of both an amino group and a hydroquinone moiety on a benzene ring
Mechanism of Action
Target of Action
(o-Aminophenyl)-hydroquinone, a derivative of hydroquinone, primarily targets Histone Deacetylase 3 (HDAC3) . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression by removing acetyl groups from histones . This process leads to chromatin condensation and gene repression .
Mode of Action
The compound interacts with its target, HDAC3, by inhibiting its activity . This inhibition leads to an increase in the acetylation levels of histones, altering the chromatin structure and affecting the expression of various genes at the transcription level . The compound’s interaction with HDAC3 has been shown to reduce inflammatory response through the toll-like pathway .
Biochemical Pathways
The inhibition of HDAC3 by this compound affects several biochemical pathways. It has been shown to reduce apoptosis and neuroinflammation, and increase the expression of Akt, a protein kinase involved in cell survival pathways . Additionally, it has been suggested that the compound may be involved in the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
Biochemical Analysis
Biochemical Properties
(o-Aminophenyl)-hydroquinone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit Histone Deacetylase 3 (HDAC3), a key enzyme involved in gene regulation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby preventing it from exerting its function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways and gene expression. For example, it has been shown to reduce inflammation and apoptosis in cells, likely through its inhibitory effect on HDAC3 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits HDAC3, leading to increased levels of acetylated Histone 3, a marker of active gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to improve long-term neurological outcomes in animal models of stroke, suggesting that it may have long-term effects on cellular function .
Subcellular Localization
Given its known interactions with enzymes such as HDAC3, it is likely that it localizes to the nucleus where it can exert its effects on gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
(o-Aminophenyl)-hydroquinone can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrophenol derivative. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or by using iron powder in acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reduction processes. The nitrophenol precursor is typically reduced using hydrogenation techniques, which are efficient and scalable. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(o-Aminophenyl)-hydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form more reduced aromatic compounds.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include quinones, reduced aromatic compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (o-Aminophenyl)-hydroquinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of heterocyclic compounds, which are valuable in various chemical syntheses .
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of the hydroquinone moiety allows it to act as a reducing agent, which can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its antioxidant properties may be beneficial in treating conditions associated with oxidative stress, such as neurodegenerative diseases and certain types of cancer.
Industry
In industrial applications, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar in structure but lacks the hydroquinone moiety.
4-Aminophenol: Another isomer with the amino group in the para position relative to the hydroxyl group.
Hydroquinone: Lacks the amino group but shares the hydroquinone moiety.
Uniqueness
(o-Aminophenyl)-hydroquinone is unique due to the presence of both the amino group and the hydroquinone moiety on the same benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
2-(2-aminophenyl)benzene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSQNDBCIKGZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
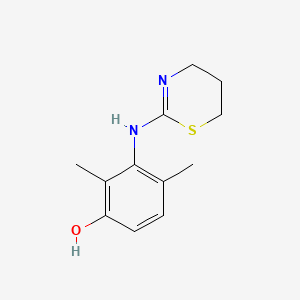
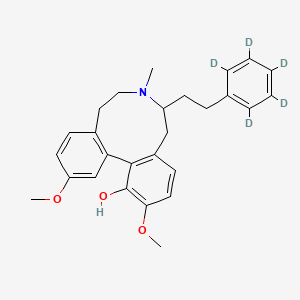
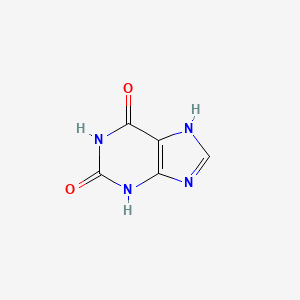

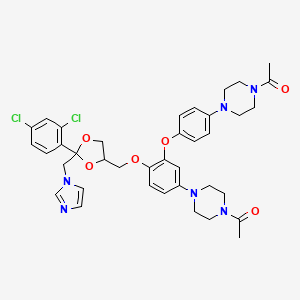
![5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester](/img/structure/B584097.png)
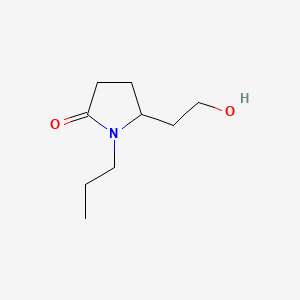

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)
